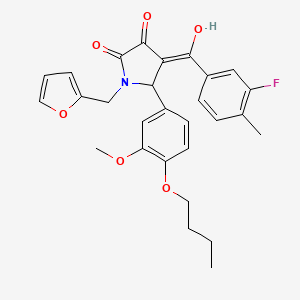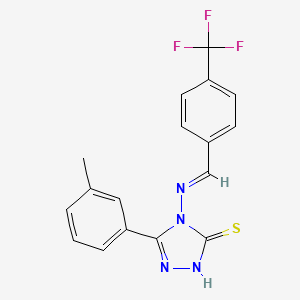![molecular formula C30H34N4O3S B12034371 (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B12034371.png)
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a morpholine ring, and a pyrazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one involves multiple steps, including the formation of the thiazole ring, the morpholine ring, and the pyrazole ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Disilane-bridged architectures
- Equiatomic compounds of the type REAlRh (RE = Sm, Tb, Dy, Er, and Lu)
Uniqueness
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one is unique due to its complex structure, which combines multiple rings and functional groups. This uniqueness allows it to exhibit diverse chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C30H34N4O3S |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C30H34N4O3S/c1-20(2)14-15-36-26-12-10-23(11-13-26)28-24(19-34(32-28)25-8-6-5-7-9-25)16-27-29(35)31-30(38-27)33-17-21(3)37-22(4)18-33/h5-13,16,19-22H,14-15,17-18H2,1-4H3/b27-16- |
InChI Key |
ZSQZLCLFRJRALB-YUMHPJSZSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCCC(C)C)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCCC(C)C)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12034293.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12034301.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12034306.png)

![N-(2-carbamoylphenyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12034315.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12034318.png)
![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12034331.png)
![2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12034352.png)
![3-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12034359.png)



![4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034381.png)
![[4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12034384.png)
